1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde
Description
1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde (CAS 1937253-12-7) is a cyclopentane-derived carbaldehyde featuring a but-2-en-1-yl substituent. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol . The compound’s structure combines a rigid cyclopentane ring with an α,β-unsaturated alkenyl group, which may confer unique reactivity, such as participation in conjugate addition or Diels-Alder reactions. Limited data on its physical properties (e.g., boiling point, melting point) are available in the provided evidence, but its synthesis likely follows protocols analogous to related cyclopentane carbaldehydes, such as nitrile reduction using sodium hydride (NaH) and zinc chloride (ZnCl₂) .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-3-6-10(9-11)7-4-5-8-10/h2-3,9H,4-8H2,1H3/b3-2+ |
InChI Key |
UWYVZJUGUAWEIS-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1(CCCC1)C=O |
Canonical SMILES |
CC=CCC1(CCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with but-2-en-1-yl magnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions include:
Step 1: Formation of the Grignard reagent by reacting but-2-en-1-yl bromide with magnesium in anhydrous ether.
Step 2: Addition of the Grignard reagent to cyclopentanone to form the corresponding alcohol.
Step 3: Oxidation of the alcohol to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the but-2-en-1-yl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 1-(But-2-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.
Key Reactions:
- Aldol Condensation : The aldehyde group can undergo aldol condensation, leading to the formation of β-hydroxy aldehydes or ketones, which are useful in further synthetic pathways.
- Cycloaddition Reactions : The double bond in the butenyl group can participate in cycloaddition reactions, facilitating the formation of cyclic compounds that are often found in natural products and pharmaceuticals.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules.
Case Studies:
- Synthesis of Anticancer Agents : Research has indicated that derivatives of cyclopentane-based aldehydes exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde have been linked to enhanced activity against MOLT-4 and A431 cancer cells, with IC50 values suggesting potent anticancer properties .
- Chiral Building Blocks : The compound can be utilized to create chiral intermediates necessary for the synthesis of enantiomerically pure pharmaceuticals. The ability to manipulate the stereochemistry during synthesis is crucial for developing effective drugs with fewer side effects .
Material Science
In material science, 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde finds applications due to its potential as a monomer or additive in polymer chemistry.
Applications:
- Polymer Synthesis : The compound can be used as a monomer in the production of polymers with tailored properties. Its reactivity allows for the incorporation into copolymers that may exhibit specific mechanical or thermal characteristics.
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for various chemical reactions | Versatile building block |
| Medicinal Chemistry | Precursor for bioactive compounds | Anticancer properties |
| Material Science | Monomer for polymer production | Customized material properties |
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The but-2-en-1-yl group can undergo addition reactions, further modifying the compound’s activity. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde with structurally related cyclopentane carbaldehydes, emphasizing substituent effects on physical properties, reactivity, and synthesis:
Substituent Effects on Reactivity
Electron-Donating vs. Electron-Withdrawing Groups :
- The but-2-en-1-yl group (α,β-unsaturated) may stabilize the aldehyde via conjugation, while the naphthalen-2-yl group (aromatic) could enhance resonance stabilization of the carbonyl group .
- Chlorine substituents (e.g., 2-chloro, chloromethyl) increase electrophilicity at the aldehyde, facilitating nucleophilic additions such as Grignard reactions or condensations .
- This contrasts with the linear but-2-en-1-yl chain, which offers minimal steric obstruction .
Biological Activity
1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde is , with a molecular weight of approximately 136.19 g/mol. The structure includes a cyclopentane ring with an aldehyde functional group and a butenyl substituent, which contributes to its reactivity and biological interactions.
The biological activity of 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes through the aldehyde group. This interaction can alter the function of these biomolecules, potentially leading to various physiological effects. The allylic portion of the molecule may also participate in biochemical pathways, enhancing its overall biological activity.
Anticancer Activity
Research has indicated that compounds similar to 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines, such as MOLT-4 (T-cell leukemia) and A431 (epidermoid carcinoma), with IC50 values indicating potent cytotoxic effects .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (−)-Neplanocin A | MOLT-4 | 7 | Induces apoptosis |
| (−)-Neplanocin A | A431 | 10 | Induces apoptosis |
| 6-bromoindirubin-3′-oxime | MDA-MB-231 | 0.86 | Inhibits proliferation and induces apoptosis |
Antimicrobial Properties
The compound may also possess antimicrobial properties, making it a candidate for further investigation in drug development. Its aldehyde functionality allows for interactions with microbial enzymes, potentially inhibiting their growth .
Case Studies
A notable study investigated the cytotoxic effects of various compounds structurally related to 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde on cancer cell lines. The study utilized brine shrimp assays to assess toxicity levels, revealing that certain derivatives exhibited significant cytotoxicity at low concentrations .
Table 2: Cytotoxicity Assessment via Brine Shrimp Assay
| Compound | Concentration (µg/mL) | Mortality (%) |
|---|---|---|
| Compound A | 400 | 70 |
| Compound B | 200 | 50 |
| Compound C | 100 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
